molecular formula C4H8ClNO2 B581907 (s)-Azetidine-2-carboxylic acid hydrochloride CAS No. 2133-35-9

(s)-Azetidine-2-carboxylic acid hydrochloride

Cat. No.: B581907
CAS No.: 2133-35-9
M. Wt: 137.563
InChI Key: LPAHPJVNLPAUNC-DFWYDOINSA-N
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Description

(S)-Azetidine-2-carboxylic acid hydrochloride is the salt form of a non-proteinogenic plant amino acid that acts as a potent proline mimetic . Its core research value lies in its ability to be misincorporated into nascent peptides and proteins in place of proline during translation, which disrupts proper protein folding and induces endoplasmic reticulum (ER) stress . This misincorporation occurs because the compound evades the proofreading function of aminoacyl-tRNA synthetases; its structure is similar enough to proline to be activated and transferred to tRNA, but the four-membered azetidine ring introduces significant ring strain compared to proline's five-membered ring, leading to altered protein conformation and stability . In research settings, this compound is utilized as a reliable chemical inducer of the Unfolded Protein Response (UPR) . Treatment of cells, such as human dermal fibroblasts, with this compound results in the accumulation of misfolded proteins, triggering a global stress response that can be measured through downstream markers . This mechanism makes it a valuable tool for studying cellular stress pathways, protein folding diseases, and the biology of ER stress. It has been investigated in the context of various disorders, including those of neurodevelopment and autoimmunity, providing insights into how non-protein amino acids in the food chain might contribute to disease etiology . The hydrochloride salt offers improved stability and solubility for experimental use. This product is strictly for research applications and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

(2S)-azetidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAHPJVNLPAUNC-DFWYDOINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@@H]1C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2133-35-9
Record name 2-Azetidinecarboxylic acid, hydrochloride (1:1), (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2133-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Ellman’s Sulfinamide-Mediated Stereocontrol

A modular approach utilizes (R)- or (S)-tert-butanesulfinamide to generate enantiopure tert-butanesulfinyl imines. Vinylmagnesium bromide addition to these imines proceeds with 98:2 diastereoselectivity, establishing the azetidine’s stereocenter. Subsequent bromination and ring closure with methyl lithium yield azetidine building blocks (3a–3d) with >99% ee.

Oxidation to Carboxylic Acid

The tertiary amine intermediate undergoes IBX (2-iodoxybenzoic acid) oxidation to install the carboxylic acid moiety. This step necessitates anhydrous conditions to prevent epimerization, achieving 85% yield with 0.5 equivalents of IBX in DMSO. Hydrochloride salt formation is effected by bubbling HCl gas through the free acid’s ethanolic solution.

Intermediate-Based Synthesis from γ-Butyrolactone

Bromination and Esterification

γ-Butyrolactone is brominated with red phosphorus and bromine, yielding 2,4-dibromobutyric acid. Esterification with benzyl alcohol under acidic conditions produces 2,4-dibromobutyric acid benzyl ester (75% yield).

Cyclization and Hydrogenolysis

Reaction with diphenylmethylamine induces cyclization to N-diphenylmethyl-1-benzyl-azetidine-2-carboxylate, which undergoes hydrogenolysis (10% Pd/C, 45 psi H₂) to remove benzyl and diphenylmethyl groups. Acidic workup with HCl furnishes the hydrochloride salt, though final yields are unreported.

Critical Evaluation of Methodologies

Yield and Scalability

Chiral resolution offers moderate yields (37.8%) but excels in scalability due to minimal chromatography. Conversely, asymmetric synthesis provides higher enantioselectivity (>99% ee) but requires costly sulfinamide auxiliaries. The γ-butyrolactone route is step-intensive, limiting industrial adoption despite robust intermediate yields .

Chemical Reactions Analysis

Types of Reactions

(s)-Azetidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydrochloride group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of (s)-Azetidine-2-carboxylic acid, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity
Research indicates that azetidine-2-carboxylic acid derivatives exhibit significant anticancer properties. For instance, a study evaluated 16 azetidin-2-one derivatives, revealing that one compound demonstrated cytotoxic activity against SiHa and B16F10 cancer cell lines. The compound induced apoptosis through the activation of caspase-3 and affected gene expression related to cytoskeleton regulation and cell cycle inhibition . This suggests potential for further development of azetidine derivatives as anticancer agents.

2. Protein Synthesis Inhibition
(S)-Azetidine-2-carboxylic acid acts as a proline mimic, leading to its incorporation into proteins during synthesis. This misrecognition by prolyl-tRNA synthetase can disrupt normal protein function, contributing to toxicity in various organisms. Studies have shown that this compound can inhibit growth in plants such as Arabidopsis thaliana, providing insights into its impact on plant physiology and potential applications in agricultural biotechnology .

Plant Biology

1. Growth Inhibition Studies
The effects of (S)-azetidine-2-carboxylic acid on plant growth have been extensively studied. Research demonstrated that Arabidopsis seedlings exposed to this compound exhibited reduced growth rates and altered amino acid accumulation. The effective concentration range was determined to be between 2.5 to 100 μM, with an IC50 value of approximately 5.3 μM . These findings highlight the compound's role in modulating plant growth and stress responses.

2. Mechanisms of Action
Investigations into the mechanisms by which (S)-azetidine-2-carboxylic acid affects plant growth revealed that it stimulates specific pathways associated with amino acid metabolism and stress responses. The compound's ability to alter gene expression related to these processes suggests potential applications in enhancing crop resilience against environmental stressors .

Synthetic Organic Chemistry

1. Synthetic Strategies
Recent advancements in synthetic methodologies have highlighted the versatility of (S)-azetidine-2-carboxylic acid as a building block in organic synthesis. Its strained ring structure makes it an excellent candidate for ring-opening reactions, leading to the formation of highly substituted acyclic amines or expanded ring systems . This property is particularly valuable in developing new pharmaceuticals and functional materials.

2. Peptidomimetics
The compound's structural characteristics allow it to serve as a surrogate for amino acids in peptidomimetic design. This application is crucial for creating novel therapeutic agents that can mimic natural peptides while exhibiting enhanced stability and bioactivity .

Summary Table of Applications

Application AreaDescriptionKey Findings/References
Medicinal Chemistry Anticancer activity through induction of apoptosis in cancer cells
Protein Synthesis Inhibition Disruption of normal protein function by mimicking proline
Plant Biology Growth inhibition in Arabidopsis; effective concentration range determined
Synthetic Organic Chemistry Versatile building block for organic synthesis; excellent candidate for peptidomimetics

Mechanism of Action

The mechanism of action of (s)-Azetidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it can incorporate into proteins, affecting their structure and function. The compound’s unique ring structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Research Findings

Biological Activity : (S)-Azetidine-2-carboxylic acid inhibits growth in E. coli by mimicking proline, leading to faulty protein incorporation . In plants, it accumulates under stress, altering secondary metabolite production .

Pharmaceutical Relevance : Derivatives like methyl esters improve bioavailability. For example, (S)-azetidine-2-carboxylic acid methyl ester HCl is industrially produced for drug intermediates .

Synthetic Utility: Thionyl chloride and methanol efficiently convert the free acid to its methyl ester (90.2% yield), highlighting scalable synthesis routes .

Biological Activity

(S)-Azetidine-2-carboxylic acid hydrochloride, commonly referred to as L-Azetidine-2-carboxylic acid (AZE), is a non-protein amino acid that has garnered attention due to its structural similarity to L-proline. This compound is primarily found in sugar beets and table beets, and its biological activity has been the subject of various studies focusing on its toxicity, metabolic effects, and potential therapeutic implications.

PropertyValue
Molecular FormulaC₄H₇NO₂
Molecular Weight101.104 g/mol
CAS Number2517-04-6
Density1.3 g/cm³
Melting PointApproximately 217°C

L-Azetidine-2-carboxylic acid is known to mimic proline during protein synthesis, leading to its misincorporation into proteins. This misincorporation can disrupt normal protein folding and function, resulting in cellular toxicity. The compound has been shown to induce endoplasmic reticulum (ER) stress and activate the unfolded protein response (UPR) in various cell types, particularly in microglial cells.

Toxicity and Cellular Impact

  • Cell Viability : AZE exhibits significant cytotoxic effects on BV2 microglial cells, with concentrations above 1000 µM leading to reduced cell viability and increased apoptosis markers such as BAX/Bcl2 ratios .
  • Inflammatory Response : Exposure to AZE results in elevated levels of pro-inflammatory cytokines (IL-1β, IL-6) and nitric oxide release, indicating a robust inflammatory response .
  • Gene Expression : AZE treatment alters the expression of genes involved in inflammation and apoptosis, promoting a pro-inflammatory state in microglial cells .
  • ER Stress Activation : The compound triggers ER stress pathways, leading to the activation of UPR genes that attempt to mitigate protein misfolding but may ultimately result in cellular dysfunction if the stress persists .

Case Studies

Several studies have documented the effects of AZE on different biological systems:

  • Microglial Cells : A study assessed the impact of AZE on BV2 microglial cells over varying concentrations and time points. Results indicated a clear correlation between AZE concentration and cell death, highlighting its potential role as a neurotoxin .
  • Arabidopsis thaliana : Research demonstrated that AZE affects plant growth by inhibiting root development more severely than cotyledon growth due to its incorporation into proteins via prolyl-tRNA synthetase misrecognition .

Potential Therapeutic Implications

Despite its toxicological profile, there is ongoing research into the potential therapeutic applications of AZE derivatives:

  • Anticancer Activity : Certain azetidine derivatives have shown promise in inducing apoptosis in cancer cell lines, suggesting that structural modifications could yield compounds with beneficial properties while minimizing toxicity .

Summary of Findings

The biological activity of this compound underscores its dual nature as both a toxic agent and a potential lead for therapeutic development. Its ability to mimic proline leads to significant disruptions in cellular processes, particularly in neuroinflammation contexts.

Q & A

Q. What are the stereospecific synthesis routes for (S)-azetidine-2-carboxylic acid hydrochloride, and how are intermediates characterized?

The synthesis of this compound typically involves enantioselective methods such as catalytic hydrogenation or enzymatic resolution. For example, asymmetric hydrogenation of a prochiral azetidine precursor using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (>95%) . Key intermediates are characterized via 1H^1H-NMR and 13C^{13}C-NMR to confirm regioselectivity, while chiral HPLC or polarimetry validates stereochemical purity. Reaction conditions (temperature, solvent polarity, and catalyst loading) must be optimized to minimize racemization .

Q. How is the compound’s stability evaluated under varying pH and temperature conditions?

Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C–60°C, followed by HPLC-UV analysis to quantify degradation products. For instance, this compound shows hydrolysis of the azetidine ring at pH < 3, forming linear amines, while thermal degradation above 50°C leads to decarboxylation. Kinetic modeling (e.g., Arrhenius plots) predicts shelf-life under storage conditions .

Q. What spectroscopic techniques are critical for confirming the compound’s structure and purity?

High-resolution mass spectrometry (HR-MS) confirms the molecular formula (C4_4H8_8ClNO2_2), while IR spectroscopy identifies functional groups (e.g., carboxylic acid O–H stretch at 2500–3300 cm1^{-1}). 1H^1H-NMR detects the azetidine ring protons (δ 3.5–4.5 ppm) and the stereospecific α-proton (δ 4.1 ppm, multiplet). Purity ≥98% is validated via reverse-phase HPLC with UV detection at 210 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for (S)-azetidine-2-carboxylic acid derivatives?

Discrepancies in bioactivity (e.g., proline analog toxicity in plants vs. metabolic inertness in mammals) arise from species-specific enzyme recognition. For example, in Arabidopsis, the compound inhibits prolyl-tRNA synthetase, causing growth arrest, while mammalian homologs exhibit lower binding affinity . Experimental reconciliation involves:

  • Enzymatic assays : Compare KiK_i values across species using purified synthetases.
  • Metabolic tracing : Use 14C^{14}C-labeled compound to track incorporation into proteins.
  • Structural modeling : Analyze active-site steric clashes via molecular docking (e.g., PyMOL) .

Q. What strategies optimize the enantiomeric yield in large-scale synthesis while minimizing side reactions?

Scale-up challenges include racemization during azetidine ring closure and HCl salt formation. Mitigation strategies:

  • Catalyst screening : Chiral phosphine ligands (e.g., Josiphos) enhance enantioselectivity in Pd-catalyzed cyclization.
  • Reaction engineering : Use flow chemistry to control exothermic ring-closing steps (ΔT < 5°C).
  • Crystallization control : Seed the reaction with enantiopure crystals to suppress kinetic resolution byproducts .

Q. How do researchers address discrepancies between in vitro and in vivo pharmacokinetic data for azetidine-based drug candidates?

In vitro assays may overestimate bioavailability due to poor membrane permeability or rapid renal clearance. Methodological adjustments:

  • Permeability assays : Use Caco-2 cell monolayers with LC-MS quantification to model intestinal absorption.
  • Metabolite profiling : Identify Phase I/II metabolites via UPLC-QTOF-MS in liver microsomes.
  • Pharmacokinetic modeling : Apply compartmental models to predict dose adjustments for in vivo efficacy .

Key Considerations for Experimental Design

  • Stereochemical integrity : Monitor via circular dichroism (CD) during purification.
  • Toxicity profiling : Use in silico tools (e.g., ProTox-II) to predict off-target effects.
  • Regulatory compliance : Adhere to GHS classification (Acute Tox. 4, Skin Sens. 1) for safe handling .

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